3-Methyl-2h-pyrazolo[4,3-d]pyrimidin-7-amine
Description
Properties
IUPAC Name |
3-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5/c1-3-4-5(11-10-3)6(7)9-2-8-4/h2H,1H3,(H,10,11)(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQUGJFXOKFYKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1)C(=NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10277923 | |
| Record name | 3-methyl-2h-pyrazolo[4,3-d]pyrimidin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10277923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7057-22-9 | |
| Record name | NSC4944 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4944 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-methyl-2h-pyrazolo[4,3-d]pyrimidin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10277923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine typically involves:
- Formation of the pyrazole ring as a precursor.
- Cyclocondensation reactions with suitable nitriles or amidines to form the fused pyrimidine ring.
- Introduction of the amino group at the 7-position via nucleophilic substitution or amination.
- Methylation at the 3-position either before or after ring closure depending on the synthetic route.
Cyclocondensation Approach Using Aminopyrazole Precursors
One of the most common and efficient preparation methods involves the cyclocondensation of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile derivatives with appropriate nitriles or amidines under basic conditions, leading to the pyrazolo[4,3-d]pyrimidine scaffold.
- Starting materials: 5-amino-1-methyl-1H-pyrazole-4-carbonitrile (methyl at 3-position corresponds to 1-methyl in pyrazole numbering) and aryl or alkyl nitriles.
- Base catalyst: Potassium tert-butoxide is often used to promote cyclocondensation.
- Solvent: Boiling tert-butanol is a preferred medium.
- Reaction conditions: Reflux for 4–7 hours.
- Yields: Generally good, ranging from 50% to 70% depending on substituents.
This method was demonstrated for related pyrazolo[3,4-d]pyrimidines but can be adapted for the [4,3-d] isomer by appropriate choice of starting materials and reaction conditions.
Amination at the 7-Position
The 7-amino substituent is typically introduced by nucleophilic substitution on a suitable leaving group (e.g., chloro or bromo substituent) at the 7-position of the pyrazolo[4,3-d]pyrimidine core.
- Halogenated pyrazolo[4,3-d]pyrimidine intermediate is reacted with ammonia or amine sources under reflux conditions.
- Solvents such as ethanol or DMF are used.
- Reaction times vary from several hours to overnight.
- Yields for amination are moderate to good (40–70%).
This step is crucial for obtaining the 7-amine functionality and can be optimized by varying temperature, solvent, and amine source.
Methylation at the 3-Position
The methyl group at the 3-position can be introduced by:
- Starting with a methyl-substituted pyrazole precursor (e.g., 1-methylpyrazole derivatives).
- Alternatively, direct methylation of the pyrazolo[4,3-d]pyrimidine core using methylating agents such as methyl iodide under basic conditions.
The former approach is preferred for regioselectivity and better yields.
Representative Synthesis Example and Yields
| Step | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| Cyclocondensation | 5-amino-1-methyl-pyrazole-4-carbonitrile + aryl nitrile, t-BuOK, reflux in t-butanol | Pyrazolo[4,3-d]pyrimidine core | 50-70 | Formation of fused ring system |
| Halogenation (if needed) | POCl3 or equivalent | 7-chloro-pyrazolo[4,3-d]pyrimidine | 60-75 | Prepares for amination at 7-position |
| Amination at 7-position | NH3 or amine source, reflux in ethanol/DMF | 3-Methyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine | 40-70 | Introduction of amino group at C-7 |
Alternative Microwave-Assisted Methods
Microwave irradiation has been reported to significantly reduce reaction times and improve yields in related fused heterocycle syntheses, including pyrazolo derivatives.
- Reaction times can be reduced from hours to minutes.
- Yields are often improved by 10–20%.
- Conditions involve DMF/POCl3 systems for ring formation and functionalization.
Though specific microwave protocols for 3-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine are limited, analogous compounds have benefited from this approach, suggesting potential for adaptation.
Spectroscopic and Analytical Data Supporting Preparation
- Melting points: Typically range between 140–210 °C depending on purity and substituents.
- NMR data: Characteristic singlets for methyl protons (~δ 3.8–4.4 ppm) and aromatic protons in the 7–8 ppm range.
- IR spectra: Show bands for NH2 groups (~3300–3500 cm⁻¹) and ring vibrations.
- Elemental analysis: Confirms molecular formula and purity.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclocondensation with nitriles | 5-amino-1-methyl-pyrazole-4-carbonitrile + aryl nitriles | Potassium t-butoxide, reflux in t-butanol | 50–70 | Straightforward, good yields | Requires careful control of conditions |
| Halogenation + amination | Pyrazolo[4,3-d]pyrimidine intermediate | POCl3 for halogenation; NH3 for amination | 40–75 | Enables selective amination | Multi-step, moderate yields |
| Microwave-assisted synthesis | Hydrazone or pyrazole precursors | DMF/POCl3, microwave irradiation | Up to 94 | Short reaction time, high yield | Requires microwave equipment |
Chemical Reactions Analysis
Oxidation Reactions
The pyrazolo[4,3-d]pyrimidine core undergoes oxidation at the methyl group or nitrogen atoms under mild conditions.
| Reaction Type | Reagent | Conditions | Product | Source |
|---|---|---|---|---|
| Oxidation | KMnO₄ | Aqueous medium, RT | Hydroxylated derivatives | |
| Oxidation | H₂O₂ | Ethanol, 60°C | N-Oxide formation |
Key Findings :
-
Potassium permanganate selectively oxidizes the methyl group to a carboxylic acid derivative in aqueous conditions.
-
Hydrogen peroxide generates N-oxide products without ring degradation .
Substitution Reactions
The C-7 amine and C-3 methyl groups serve as reactive sites for nucleophilic and electrophilic substitutions.
Nucleophilic Substitution
| Reagent | Conditions | Position Modified | Product | Source |
|---|---|---|---|---|
| Alkyl halides | NaOH, 50–70°C | C-7 amine | N-Alkylated derivatives | |
| Morpholine derivatives | Diisopropylethylamine, reflux | C-7 amine | N-(3-morpholinopropyl) analogs |
Example : Reaction with 3-morpholinopropylamine under basic conditions yields 1-methyl-N-(3-morpholinopropyl)-3-propyl-5-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[4,3-d]pyrimidin-7-amine , confirmed via ¹H NMR .
Electrophilic Substitution
| Reagent | Conditions | Position Modified | Product | Source |
|---|---|---|---|---|
| Aryl nitriles | KOtBu, t-butanol, reflux | C-4 | Pyrazolo[3,4-d]pyrimidin-4-amines |
Mechanism : Cyclocondensation with aryl nitriles introduces substituents at C-4, forming triheterocyclic systems .
Cyclocondensation and Ring Expansion
The amine group participates in ring-forming reactions to generate complex heterocycles.
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| Phenyl isocyanate | Pyridine, reflux | Pyrazolo[4,3-e] triazolo[4,3-a]pyrimidine | |
| Diketones (e.g., acetylacetone) | Solvent-free fusion, 120°C | Fused pyrazolopyrimidines |
Notable Case : Reaction with phenyl isocyanate unexpectedly forms triazolo-pyrazolo-pyrimidine 11 instead of the anticipated hydrazine carboxamide, attributed to intramolecular cyclization .
Reduction Reactions
The pyrimidine ring can be reduced under controlled conditions.
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| NaBH₄ | Methanol, RT | Dihydro-pyrazolo[4,3-d]pyrimidine | |
| H₂ (Pd/C) | Ethanol, 50 psi | Tetrahydro derivatives |
Application : Sodium borohydride selectively reduces the pyrimidine ring’s double bonds while preserving the pyrazole moiety.
Stability and Reactivity Trends
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The primary mechanism of action of 3-Methyl-2h-pyrazolo[4,3-d]pyrimidin-7-amine involves the inhibition of cyclin-dependent kinases (CDKs). This compound binds to the active site of CDKs, preventing their interaction with cyclin proteins and thereby inhibiting cell cycle progression. This leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between 3-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine and its analogues:
Key Observations:
- Substituent Effects on Melting Points : Fluorinated and trimethoxyphenyl-substituted analogues (e.g., 35d ) exhibit high melting points (>250°C), likely due to enhanced crystallinity from polar groups .
- Chlorine Substitution : Chlorine at the 5-position (e.g., 6d1 ) improves antitumor activity by enhancing hydrophobic interactions with microtubule targets .
- Core Modifications : Replacement of the pyrazolo-pyrimidine core with pyrido-pyrimidine (e.g., 36 ) shifts pharmacological activity from anticancer to antihypertensive .
Anticancer Activity :
- Microtubule Targeting: Compound 6d1 demonstrated superior efficacy in MCF-7 xenograft models compared to paclitaxel, attributed to its 5-chloro and 4-methoxyphenyl groups, which stabilize binding to β-III tubulin .
- Cytotoxicity : The fluorophenyl and trimethoxyphenyl groups in 35d enhance DNA intercalation or topoisomerase inhibition, contributing to its cytotoxicity .
Antihypertensive Activity :
- Pyrido-Pyrimidine Analogues : Compound 36 (6-(2,6-dichlorophenyl)) showed sustained blood pressure reduction at 10–50 mg/kg oral doses, likely due to improved bioavailability from the dichlorophenyl moiety .
G-Quadruplex DNA Binding :
- The unsubstituted 3-methyl derivative exhibits moderate G4 DNA binding, while bulkier substituents (e.g., phenyl or halogenated groups) may sterically hinder interaction .
Biological Activity
3-Methyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its significant biological activity, particularly as a potential anticancer agent. This article delves into its biological mechanisms, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazolo ring fused to a pyrimidine ring, with a methyl group at the 3-position and an amino group at the 7-position. Its molecular formula is with a molecular weight of approximately 148.16 g/mol. This unique structure contributes to its interaction with various biological targets, primarily cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation.
Inhibition of Cyclin-Dependent Kinases (CDKs)
The primary mechanism through which 3-Methyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine exerts its biological effects is by inhibiting CDK2. This inhibition disrupts the cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells. The compound binds to the active site of CDK2, preventing its interaction with cyclins, which are necessary for the transition between different phases of the cell cycle .
Anticancer Properties
Research has demonstrated that 3-Methyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine exhibits potent cytotoxicity against various cancer cell lines. Notably, it has shown significant inhibitory effects on:
- MCF-7 (breast cancer) : IC50 values in the range of 45–97 nM.
- HCT-116 (colon cancer) : IC50 values between 6–99 nM.
These values suggest that the compound is effective at low concentrations, highlighting its potential as an anticancer therapeutic .
Other Biological Activities
In addition to its anticancer effects, this compound has been explored for other biological activities:
- Enzyme Inhibition : It has been evaluated for its ability to inhibit various enzymes beyond CDKs, suggesting broader applications in drug discovery .
- Antimicrobial Activity : Some derivatives have shown potential antimicrobial properties against specific bacterial strains .
Research Findings and Case Studies
Several studies have investigated the biological activity of 3-Methyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine:
- Cytotoxicity Studies : In vitro studies confirmed that this compound effectively inhibits cell proliferation in multiple cancer cell lines. For instance, it was reported that derivatives could inhibit CDK activity significantly in cancer models .
- Structure-Activity Relationship (SAR) : Research into SAR has identified that modifications at specific positions on the pyrazolo-pyrimidine structure can enhance or diminish biological activity. This knowledge aids in designing more potent analogs .
- Pharmacological Profiling : The pharmacokinetics and toxicity profiles of this compound are being studied to assess its viability as a therapeutic agent. Early findings indicate favorable profiles with minimal off-target effects .
Data Table: Summary of Biological Activities
| Activity Type | Cell Line / Target | IC50 Range (nM) |
|---|---|---|
| Anticancer Activity | MCF-7 | 45–97 |
| Anticancer Activity | HCT-116 | 6–99 |
| Enzyme Inhibition | CDK2 | Not specified |
| Antimicrobial Activity | Various Bacterial Strains | Not specified |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 3-Methyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine in academic research?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with pyrazolo-pyrimidine precursors. Key steps include cyclization of intermediates and introduction of the methyl group at the 3-position. Reaction conditions such as solvent polarity (e.g., dichloromethane or polar aprotic solvents), temperature control (reflux vs. room temperature), and catalysts (e.g., triethylamine) significantly impact yield and purity . Purification often requires chromatography (TLC/HPLC) or recrystallization .
Q. How is the purity and identity of 3-Methyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine validated in research settings?
- Methodological Answer : Analytical validation combines spectroscopic techniques:
- 1H/13C NMR to confirm substituent positions and molecular symmetry .
- Mass spectrometry for molecular weight verification .
- IR spectroscopy to identify functional groups like amine (-NH2) stretches .
Consistency with literature melting points or retention factors (TLC) is also critical .
Q. What safety precautions are necessary when handling 3-Methyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine?
- Methodological Answer : Refer to safety data sheets (SDS) for hazard identification. Key precautions include:
- Use of PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure.
- Work in a fume hood to prevent inhalation of fine particles.
- Immediate consultation with a physician in case of exposure, as per SDS guidelines .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and selectivity for derivatives of 3-Methyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine?
- Methodological Answer :
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while dichloromethane improves reaction rates in condensation steps .
- Catalyst screening : Triethylamine or DBU can reduce side reactions in amination steps .
- Temperature control : Microwave-assisted synthesis reduces reaction time and improves regioselectivity in cyclization steps .
Q. What strategies resolve contradictions in reported synthetic methods for pyrazolo[4,3-d]pyrimidine derivatives?
- Methodological Answer :
- Comparative analysis : Replicate conflicting protocols under controlled conditions to identify critical variables (e.g., solvent purity, moisture sensitivity) .
- Design of Experiments (DoE) : Use factorial designs to isolate factors (e.g., stoichiometry, reaction time) causing discrepancies .
- Mechanistic studies : Probe intermediate stability via in-situ NMR to detect degradation pathways .
Q. How does structural modification at the 3-methyl or 7-amino positions affect biological activity in pyrazolo-pyrimidine analogs?
- Methodological Answer :
- 3-Methyl group : Enhances lipophilicity, improving membrane permeability in cellular assays. Replace with bulkier groups (e.g., ethyl) to study steric effects on target binding .
- 7-Amino group : Acylation or alkylation alters hydrogen-bonding capacity, impacting affinity for kinase or receptor targets. For example, fluorophenyl substitutions at this position increase selectivity for adenosine receptors .
Q. What advanced spectroscopic techniques characterize the electronic environment of 3-Methyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Maps proton-carbon correlations to resolve overlapping signals in the pyrazolo-pyrimidine core .
- X-ray crystallography : Determines precise bond angles and intermolecular interactions (e.g., π-stacking) in solid-state studies .
- DFT calculations : Predicts electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .
Q. How can researchers design derivatives of this compound to target specific biological pathways (e.g., kinase inhibition)?
- Methodological Answer :
- Computational docking : Screen virtual libraries against kinase ATP-binding pockets (e.g., using AutoDock Vina) to prioritize substituents with favorable interactions .
- In vitro assays : Test derivatives in kinase inhibition panels (e.g., Eurofins KinaseProfiler) to validate predictions.
- SAR analysis : Correlate substituent electronic effects (Hammett constants) with IC50 values to refine pharmacophores .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
